4-Cyclopropylbenzoic acid
Overview
Description
4-Cyclopropylbenzoic acid is an organic compound with the molecular formula C10H10O2. It is characterized by a cyclopropyl group attached to the para position of a benzoic acid moiety.
Mechanism of Action
Mode of Action
It is known that benzoic acid derivatives can interact with various biological targets, influencing cellular processes .
Biochemical Pathways
The CYP199A4 enzyme from the bacterium Rhodopseudomonas palustris HaA2 catalyzes the oxidation of 4-Cyclopropylbenzoic acid . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances, including drugs and toxins .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity, as indicated by Log Po/w values, suggests moderate lipophilicity, which can influence its distribution in the body .
Result of Action
Its oxidation by the cyp199a4 enzyme suggests it may undergo metabolic transformations that could potentially alter its activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances, such as food or other drugs, can influence its absorption and metabolism .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be involved in oxidation reactions . The CYP199A4 enzyme from the bacterium Rhodopseudomonas palustris HaA2 has been shown to catalyze the oxidation of 4-Cyclopropylbenzoic acid .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CYP199A4 enzyme . This enzyme catalyzes the oxidation of this compound, leading to its hydroxylation .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo oxidation reactions catalyzed by the CYP199A4 enzyme .
Metabolic Pathways
It is known that the compound can undergo oxidation reactions catalyzed by the CYP199A4 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylbenzoic acid typically involves the cyclopropylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclopropyl ketone is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcarboxylic acid, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4-Cyclopropylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Comparison with Similar Compounds
Benzoic acid: The parent compound, lacking the cyclopropyl group.
Cyclopropylcarboxylic acid: Similar structure but without the aromatic ring.
4-Methylbenzoic acid: A para-substituted benzoic acid with a methyl group instead of a cyclopropyl group.
Uniqueness: 4-Cyclopropylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-cyclopropylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCRWEAWEDESNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300155 | |
Record name | 4-cyclopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-82-9 | |
Record name | 1798-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-cyclopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1798-82-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-cyclopropylbenzoic acid influence its metabolism by CYP199A4 compared to other alkylbenzoic acids?
A1: The research primarily focuses on understanding the factors influencing CYP199A4's preference for hydroxylation versus desaturation reactions. While this compound is mentioned as being regioselectively hydroxylated at the benzylic carbon by CYP199A4, the study focuses on comparing linear and branched alkyl substituents []. The paper observes that the length and branching of the alkyl substituent in 4-alkylbenzoic acids significantly impact the ratio of desaturation to hydroxylation products. This suggests that steric factors, influenced by the alkyl group's structure, play a crucial role in substrate positioning within the CYP199A4 active site, ultimately affecting the enzyme's reactivity [].
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